molecular formula C14H12ClNO4S B2717510 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 500590-48-7

2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2717510
CAS No.: 500590-48-7
M. Wt: 325.76
InChI Key: HRZDKTQRPPZBNW-UHFFFAOYSA-N
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Description

“2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 325.77 . This compound is also known by its CAS Number: 500590-48-7 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-12(14(17)18)13(15)8-10/h2-8,16H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Pharmacological Activity

Research has shown that derivatives of 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, such as S,N-substituted 2-mercaptobenzenesulfonamide derivatives, have been synthesized with potential pharmacological activities. One study reported the synthesis of a series that demonstrated in vitro anticancer activity for specific compounds, highlighting the potential of these derivatives in medicinal chemistry and drug design (Pomarnacka & Kornicka, 1998).

Chemical Properties and Synthesis

  • Sulfonylation and Derivative Synthesis : The chemical has been involved in the synthesis of various compounds, showing versatility in chemical reactions. For example, copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates employed an 8-aminoquinoline moiety as the bidentate directing group, leading to the production of various aryl sulfones with excellent regioselectivity (Liu et al., 2015).

  • Electrochemical Studies : The electrochemical behavior of related compounds has been explored, providing insights into their reduction mechanisms and kinetics. Such studies are crucial for understanding the electrochemical properties of sulfonamide derivatives and developing applications in analytical chemistry (Mandić et al., 2004).

Applications in Synthesis

  • Novel Synthesis Approaches : Innovative synthesis methods have been developed using the compound or its derivatives as key intermediates. One study highlighted a green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, using a Brønsted acidic ionic liquid as a novel and reusable catalyst, demonstrating the compound's utility in environmentally friendly chemical synthesis processes (Davoodnia et al., 2010).

Properties

IUPAC Name

2-chloro-4-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-12(14(17)18)13(15)8-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZDKTQRPPZBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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